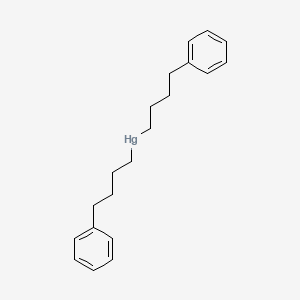
Bis(4-phenylbutyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-phenylbutyl)mercury is an organomercury compound characterized by the presence of two 4-phenylbutyl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-phenylbutyl)mercury typically involves the reaction of mercury(II) acetate with 4-phenylbutyl bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-phenylbutyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and 4-phenylbutyl derivatives.
Substitution: The mercury atom can be substituted with other metal atoms or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium amalgam or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various 4-phenylbutyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(4-phenylbutyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Bis(4-phenylbutyl)mercury involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, affecting their function and leading to oxidative stress. This interaction can result in the generation of reactive oxygen species (ROS), which further contribute to cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Another organomercury compound known for its neurotoxicity.
Ethylmercury: Similar to methylmercury but with different pharmacokinetics and toxicity profiles.
Phenylmercury: Contains a phenyl group attached to mercury, used in various industrial applications.
Uniqueness
Bis(4-phenylbutyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. Its dual 4-phenylbutyl groups provide steric hindrance, influencing its interactions and stability in chemical reactions .
Eigenschaften
CAS-Nummer |
4848-87-7 |
|---|---|
Molekularformel |
C20H26Hg |
Molekulargewicht |
467.0 g/mol |
IUPAC-Name |
bis(4-phenylbutyl)mercury |
InChI |
InChI=1S/2C10H13.Hg/c2*1-2-3-7-10-8-5-4-6-9-10;/h2*4-6,8-9H,1-3,7H2; |
InChI-Schlüssel |
AWKJERXINJUULZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC[Hg]CCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
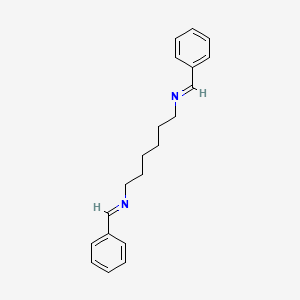
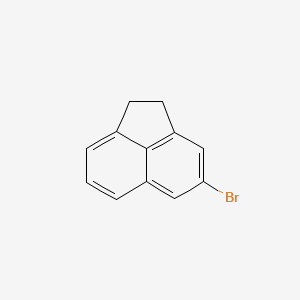

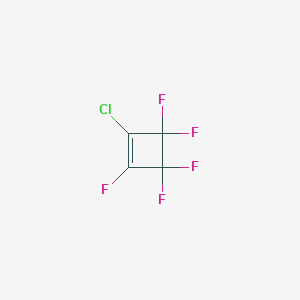


![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)



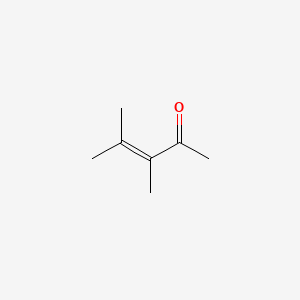
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
